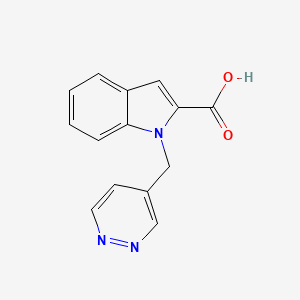![molecular formula C17H13Cl2NO3 B7432287 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, also known as CCIC, is a synthetic compound that has been studied for its potential use in scientific research. CCIC is a derivative of indole-2-carboxylic acid and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid in lab experiments is that it has been shown to have anticancer properties, making it a potentially useful tool for studying cancer biology. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid. One area of interest is in developing more effective methods for synthesizing 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, which could make it more widely available for research purposes. Another area of interest is in further elucidating the mechanism of action of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid, which could lead to the development of more effective cancer therapies. Additionally, 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesemethoden
The synthesis of 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid involves the reaction of 2-chlorophenol with 2-chloroethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with indole-2-carboxylic acid in the presence of a coupling agent to form 3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and has been studied for its potential use in treating various types of cancer, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
3-chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-12-6-2-4-8-14(12)23-10-9-20-13-7-3-1-5-11(13)15(19)16(20)17(21)22/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYBXAYZDIDGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCOC3=CC=CC=C3Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)
![3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid](/img/structure/B7432217.png)
![5-methyl-N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432228.png)
![[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate](/img/structure/B7432237.png)
![N-[3-[[2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432242.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![1-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-3-(2-hydroxy-3-phenylbutyl)urea](/img/structure/B7432333.png)